N-Demethyl Lincomycin Hydrochloride
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Overview
Description
N-Demethyl Lincomycin Hydrochloride is an impurity of Lincomycin, an antibiotic produced by Streptomyces lincolnensis . Lincomycin is a lincosamide antibiotic that forms cross-links within the peptidyl transferase loop region of the 23S rRNA . It inhibits bacterial protein synthesis and is antibacterial .
Synthesis Analysis
Lincomycin, the first of two lincosamide antimicrobial agents, was isolated in 1962 from a soil actinomycete found near Lincoln, Nebraska . The actinomycete was classified as Streptomyces lincolnensis var. lincolnensis, a new streptomycete species .Molecular Structure Analysis
The structure of lincomycin consists of an unusual amino acid, viz. trans-N-methyl-4-n-l-proline (propylhygric acid), linked via a peptide bond with the sugar methylthiolincosamide .Chemical Reactions Analysis
The announcement of the discovery of lincomycin coincided with chemical and physical characterization of the crystalline hydrochloride .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It is soluble in DMSO, Methanol, and Water . Its molecular formula is C17H33ClN2O6S and its molecular weight is 428.97 .Scientific Research Applications
Structural and Conformational Features
N-Demethyl Lincomycin Hydrochloride, derived from lincomycin, shows promising structural and conformational features significant in antibiotic research. The crystal structure analysis reveals its interaction with other molecules and its stability, essential in understanding its function as an antibiotic. This antibiotic, synthesized by Streptomyces lincolnensis, is particularly effective against Gram-positive bacteria and is used widely in human and veterinary applications. The structural details obtained through X-ray crystallography help compare its features with other aminoglycoside antibiotics, crucial for drug design and development (Rajeswaran & Srikrishnan, 2004).
Mechanism of Action
Target of Action
N-Demethyl Lincomycin Hydrochloride, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics .
Mode of Action
This compound functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis by affecting the process of peptide chain initiation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the growing peptide chain . This inhibition disrupts protein synthesis, leading to the bacteriostatic effect (inhibition of bacterial growth) of the compound .
Pharmacokinetics
The potential relevance of the drug’s metabolites and disposition in special populations is of interest .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn inhibits their growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain microbial strains have been found to exhibit superior degradation efficiency for lincomycin manufacturing biowaste . This suggests that the presence of these strains in the environment could potentially affect the stability and efficacy of the compound .
Safety and Hazards
Future Directions
Clinical use of lincomycin has largely been superseded by its semisynthetic derivative clindamycin due to its higher efficacy and a wider range of susceptible organisms, though lincomycin remains in use . Lincomycin is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci in patients who are allergic to penicillins or for situations in which a penicillin is deemed inappropriate .
Biochemical Analysis
Biochemical Properties
N-Demethyl Lincomycin Hydrochloride has been shown to inhibit bacterial protein synthesis by inhibiting ribosomal protein S12 This interaction with the ribosomal protein S12 is crucial for its role in biochemical reactions
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit protein synthesis. This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ribosomal protein S12, thereby inhibiting bacterial protein synthesis . This interaction can lead to changes in gene expression and can have significant effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that this compound has a significant inhibitory effect on bacterial protein synthesis
Metabolic Pathways
This compound is involved in the metabolic pathway of lincomycin biosynthesis It interacts with various enzymes and cofactors in this pathway
Properties
{ "Design of the Synthesis Pathway": "The synthesis of N-Demethyl Lincomycin Hydrochloride can be achieved through a series of chemical reactions involving the starting materials and reagents.", "Starting Materials": [ "Lincomycin Hydrochloride", "Sodium Hydroxide", "Methyl Iodide", "Hydrochloric Acid", "Water", "Ethanol" ], "Reaction": [ "Lincomycin Hydrochloride is reacted with Sodium Hydroxide in water to form Lincomycin", "Lincomycin is reacted with Methyl Iodide in ethanol to form N-Demethyl Lincomycin", "N-Demethyl Lincomycin is reacted with Hydrochloric Acid to form N-Demethyl Lincomycin Hydrochloride" ] } | |
CAS No. |
14600-41-0 |
Molecular Formula |
C17H33ClN2O6S |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1 |
InChI Key |
CHKUTFKCSCMSCE-NLBLSBHASA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |
SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
Synonyms |
Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride; Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride; t |
Origin of Product |
United States |
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